6-(4-Carboxy-3-fluorophenyl)-2-formylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Carboxy-3-fluorophenyl)-2-formylphenol is an organic compound characterized by the presence of a carboxylic acid group, a fluorine atom, and a formyl group attached to a phenol ring. This compound is of interest due to its unique structural features, which make it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Carboxy-3-fluorophenyl)-2-formylphenol typically involves multi-step organic reactions. One common method starts with the fluorination of a suitable phenol derivative, followed by formylation and carboxylation reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality. Industrial methods also focus on optimizing the cost-effectiveness and environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-(4-Carboxy-3-fluorophenyl)-2-formylphenol undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 6-(4-Carboxy-3-fluorophenyl)-2-carboxyphenol.
Reduction: 6-(4-Carboxy-3-fluorophenyl)-2-hydroxyphenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
6-(4-Carboxy-3-fluorophenyl)-2-formylphenol is utilized in several scientific research areas:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of advanced materials and as a building block for specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(4-Carboxy-3-fluorophenyl)-2-formylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and formyl group can influence the compound’s binding affinity and reactivity, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid.
- 4-(4-Carboxy-3-fluorophenyl)-2-methoxyphenol.
Uniqueness
6-(4-Carboxy-3-fluorophenyl)-2-formylphenol is unique due to the combination of its functional groups, which provide distinct reactivity and potential applications compared to similar compounds. The presence of both a formyl group and a fluorine atom on the phenol ring enhances its versatility in chemical synthesis and research applications.
Properties
IUPAC Name |
2-fluoro-4-(3-formyl-2-hydroxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO4/c15-12-6-8(4-5-11(12)14(18)19)10-3-1-2-9(7-16)13(10)17/h1-7,17H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMULNPSFPMFCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)F)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685252 |
Source
|
Record name | 3-Fluoro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20685252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258618-89-1 |
Source
|
Record name | 3-Fluoro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20685252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.